Ethyl 3-(3-(tert-butylthio)-5-hydroxy-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoate
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Overview
Description
Ethyl 3-(3-(tert-butylthio)-5-hydroxy-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of Ethyl 3-(3-(tert-butylthio)-5-hydroxy-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoate involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of various functional groups. Common reagents used in the synthesis include palladium catalysts, boronic acids, and protecting groups to ensure selective reactions. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .
Scientific Research Applications
Ethyl 3-(3-(tert-butylthio)-5-hydroxy-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of functional groups like the hydroxyl and ester groups can enhance its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to Ethyl 3-(3-(tert-butylthio)-5-hydroxy-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoate include other indole derivatives with different functional groups. These compounds may share similar biological activities but differ in their chemical properties and applications. Examples of similar compounds include:
Properties
Molecular Formula |
C32H44BNO5S |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
ethyl 3-[3-tert-butylsulfanyl-5-hydroxy-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C32H44BNO5S/c1-11-37-28(36)30(5,6)19-26-27(40-29(2,3)4)24-18-23(35)16-17-25(24)34(26)20-21-12-14-22(15-13-21)33-38-31(7,8)32(9,10)39-33/h12-18,35H,11,19-20H2,1-10H3 |
InChI Key |
DKSKXFFAZFTULZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)O)C(=C3CC(C)(C)C(=O)OCC)SC(C)(C)C |
Origin of Product |
United States |
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